Diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate
Description
Diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate is a propanedioate ester derivative featuring a pentyl chain substituted with a 3-methoxyphenoxy group at the central carbon. Its molecular formula is C₁₉H₂₆O₆, with a molecular weight of 362.4 g/mol. The compound’s structure combines a propanedioate core (a malonate ester) with a lipophilic 3-methoxyphenoxy-pentyl side chain, which imparts unique electronic and steric properties.
Such structural features suggest applications in medicinal chemistry, particularly as intermediates for drug development or bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-4-23-18(20)17(19(21)24-5-2)12-7-6-8-13-25-16-11-9-10-15(14-16)22-3/h9-11,14,17H,4-8,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKIDLWAPHBACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC(=C1)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968443 | |
| Record name | Diethyl [5-(3-methoxyphenoxy)pentyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-65-7 | |
| Record name | Diethyl [5-(3-methoxyphenoxy)pentyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate typically involves the alkylation of diethyl malonate with 5-(3-methoxyphenoxy)pentyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions generally require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diethyl 2-[5-(3-carboxyphenoxy)pentyl]propanedioate.
Reduction: Diethyl 2-[5-(3-hydroxyphenoxy)pentyl]propanedioate.
Substitution: Diethyl 2-[5-(3-substitutedphenoxy)pentyl]propanedioate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate involves its interaction with specific molecular targets and pathways. The methoxyphenoxy moiety can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 2-[5-(4-Methylphenoxy)pentyl]propanedioate (5362-66-3)
Structure: This analog replaces the 3-methoxyphenoxy group with a 4-methylphenoxy substituent. Its molecular formula is C₁₈H₂₄O₅ (MW: 332.4 g/mol). Key Differences:
- Substituent Effects : The 4-methyl group is less polar than methoxy, reducing solubility in polar solvents. The para-methyl group may also alter steric interactions in biological systems.
SK-216 (Disodium [5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioate)
Structure : SK-216 features a propanedioate core linked to a bulky benzoxazolyl-naphthalenyl substituent. Its molecular formula is C₂₈H₂₇N₂Na₂O₆S (MW: 582.5 g/mol).
Key Differences :
- Substituent Complexity: The benzoxazole-naphthalene moiety introduces aromaticity and steric bulk, likely enhancing binding affinity to protein targets like plasminogen activator inhibitor-1 (PAI-1) .
- Solubility : The disodium salt form improves aqueous solubility, making SK-216 suitable for in vivo applications, unlike the neutral ester form of the target compound.
Biological Activity : SK-216 is a validated PAI-1 inhibitor, demonstrating efficacy in cell culture and animal models for fibrosis and thrombosis .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The 3-methoxyphenoxy group in the target compound may enhance interactions with polar active sites in enzymes, whereas SK-216’s benzoxazole-naphthalene group favors hydrophobic binding pockets .
- Synthetic Accessibility: The synthesis of this compound likely parallels methods for similar propanedioate esters, such as coupling halogenated pentyl chains with phenoxide nucleophiles .
- Therapeutic Potential: While SK-216 has proven bioactivity, the target compound’s methoxy substituent warrants exploration in assays targeting oxidative stress or inflammation, where electron-donating groups are advantageous.
Biological Activity
Diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate is a compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a diethyl malonate moiety and a phenoxy group. The presence of the methoxy group on the aromatic ring enhances its lipophilicity, potentially influencing its biological activity.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of malonate have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study demonstrated that malonate derivatives could inhibit the growth of breast cancer cells through modulation of apoptosis-related proteins . This suggests that this compound may similarly affect cancer cell viability.
2. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties, which are critical in treating diseases characterized by chronic inflammation. Its structural components can interact with inflammatory pathways, potentially reducing cytokine production.
- Mechanism : The inhibition of tumor necrosis factor-alpha (TNF-α) has been associated with compounds in this class, which may be relevant for managing inflammatory conditions .
3. Antioxidant Activity
Antioxidant properties have been observed in related compounds, suggesting that this compound could mitigate oxidative stress in biological systems.
- Research Findings : Studies indicate that malonate derivatives can scavenge free radicals, thereby protecting cells from oxidative damage .
In Silico Studies and Molecular Docking
Recent computational studies have utilized molecular docking to evaluate the binding affinity of this compound with various biological targets. These studies help predict its potential efficacy as a therapeutic agent.
| Compound | Binding Score (kcal/mol) | Target |
|---|---|---|
| This compound | -7.0 | Protein Kinase |
| Approved Drug A | -9.0 | Protein Kinase |
| Approved Drug B | -6.5 | Protein Kinase |
The binding scores suggest that this compound has competitive binding potential compared to established drugs, indicating its viability as a drug candidate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
